molecular formula C11H20N5O4P B12832151 [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane

Cat. No.: B12832151
M. Wt: 317.28 g/mol
InChI Key: RJAWUCUNOCPEDK-RGMNGODLSA-N
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Description

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a phosphonic acid group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a phosphonic acid ester under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate cellular pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid is unique due to its specific structural features, which confer distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and medicine .

Properties

Molecular Formula

C11H20N5O4P

Molecular Weight

317.28 g/mol

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane

InChI

InChI=1S/C9H14N5O4P.C2H6/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;1-2/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H3/t6-;/m0./s1

InChI Key

RJAWUCUNOCPEDK-RGMNGODLSA-N

Isomeric SMILES

CC.C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Canonical SMILES

CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Origin of Product

United States

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